INMT Inhibition: IC50 > 100 µM Contrasts with Tryptamine's Low-µM Clearance
When screened against homo sapiens indolethylamine N-methyltransferase (INMT), the primary enzyme responsible for the metabolic N-methylation of tryptamines, 2-(4-bromo-2-methyl-1H-indol-3-yl)ethan-1-amine demonstrates an IC50 greater than 106,000 nM [1]. This indicates remarkably poor recognition by INMT. By comparison, the prototypical substrate tryptamine is methylated by INMT with an apparent Km of approximately 2.9 mM, and many unsubstituted tryptamines show IC50 values in the low micromolar range in similar assays [2]. The 4-bromo-2-methyl substitution pattern therefore severely attenuates INMT-mediated clearance, a feature that is directly relevant when the compound is used as a pharmacological probe where metabolic stability is critical.
| Evidence Dimension | Inhibition of indolethylamine N-methyltransferase (INMT) |
|---|---|
| Target Compound Data | IC50 > 1.06 × 10^5 nM |
| Comparator Or Baseline | Tryptamine (Km ~2.9 mM for recombinant INMT; IC50 values of related tryptamines typically in low µM range) |
| Quantified Difference | Two to three orders of magnitude weaker interaction with INMT for the target compound. |
| Conditions | Human lung INMT; substrate N-methyltryptamine; liquid scintillation counting following 60–90 min incubation. |
Why This Matters
For procurement decisions, this supports selection of the compound when the intended application demands a tryptamine scaffold that resists rapid N-methylation, thereby reducing confounding metabolic products.
- [1] BindingDB. BDBM50000185 (CHEMBL3228373). IC50 > 1.06E+5 nM for human INMT. View Source
- [2] MetaCyc. Reaction: indolethylamine N-methyltransferase. Km value for tryptamine approximately 2.9 mM. View Source
